molecular formula C10H9BrN2O3 B8061093 Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate

Cat. No.: B8061093
M. Wt: 285.09 g/mol
InChI Key: ZQSNTSLUTRXWJF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O3. This compound is characterized by its unique structure, which includes a furo[3,2-c]pyridine core substituted with an amino group at the 3-position, a bromine atom at the 7-position, and an ethyl ester group at the 2-position. It has a molecular weight of 285.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Performed under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the amino group, such as nitro or hydroxylamine derivatives.

    Reduction Products: Reduced forms of the amino group, such as primary amines.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications .

Properties

IUPAC Name

ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-2-15-10(14)9-7(12)5-3-13-4-6(11)8(5)16-9/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNTSLUTRXWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=CC(=C2O1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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